PGM Activation: α‑D‑Glucose 1,6‑bisphosphate Is an Obligatory Primer, Whereas Fructose‑1,6‑bisphosphate Is a Competitive Inhibitor
Phosphoglucomutase (PGM) is entirely dependent on α‑D‑glucose 1,6‑bisphosphate for activity; maximum velocity is obtained only in its presence, with an apparent Km for the cofactor as low as 6.5 ± 0.7 µM for the β‑PGM isoform . In contrast, fructose‑1,6‑bisphosphate does not activate PGM—it acts as a competitive inhibitor, binding at the same site and suppressing the reaction . This functional opposition means that substitution with fructose‑1,6‑bisphosphate would abolish rather than support PGM catalysis, making α‑D‑glucose 1,6‑bisphosphate irreplaceable in PGM‑based assays.
| Evidence Dimension | Cofactor activation vs. inhibition of phosphoglucomutase |
|---|---|
| Target Compound Data | Km = 6.5 ± 0.7 µM (activator for β‑PGM); obligatory for PGM activity. |
| Comparator Or Baseline | Fructose‑1,6‑bisphosphate: no activation; competitive inhibitor of PGM. |
| Quantified Difference | Qualitative functional opposition: obligatory activator vs. inhibitor. |
| Conditions | β‑PGM from Lactococcus lactis; steady‑state kinetics at pH 7.0, 25 °C. |
Why This Matters
Researchers designing PGM activity assays or glycogen metabolism reconstitution experiments must use α‑D‑glucose 1,6‑bisphosphate; fructose‑1,6‑bisphosphate cannot substitute and will instead suppress enzyme activity.
- [1] Dai, J. et al. (2006) 'Conformational cycling in β‑phosphoglucomutase catalysis: reorientation of the β‑D‑glucose 1,6‑(bis)phosphate intermediate', Biochemistry, 45(25), pp. 7818‑7824. doi:10.1021/bi060136v. View Source
- [2] Neumann, N. et al. (2022) 'Glucose‑1,6‑Bisphosphate, a Key Metabolic Regulator, Is Synthesized by a Distinct Family of α‑Phosphohexomutases Widely Distributed in Prokaryotes', mBio, 13(4), e01469‑22. doi:10.1128/mbio.01469-22. View Source
